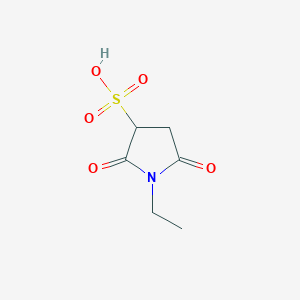
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C6H9NO5S It is a derivative of pyrrolidine, characterized by the presence of an ethyl group, two oxo groups, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the reaction of pyrrolidine derivatives with sulfonating agents. One common method includes the reaction of 1-ethylpyrrolidine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles such as amines or thiols replace the sulfonic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid: Similar structure but with a hydroxyl group instead of an ethyl group.
1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid: Contains an acetoxy group instead of an ethyl group.
Uniqueness
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The ethyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity towards enzymes and receptors.
Propriétés
Numéro CAS |
779266-58-9 |
|---|---|
Formule moléculaire |
C6H9NO5S |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
1-ethyl-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C6H9NO5S/c1-2-7-5(8)3-4(6(7)9)13(10,11)12/h4H,2-3H2,1H3,(H,10,11,12) |
Clé InChI |
OKOVUUMELHBCDG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(C1=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

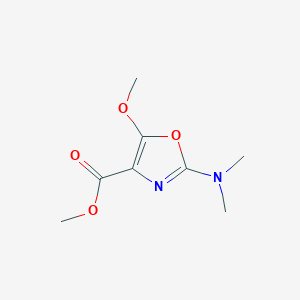
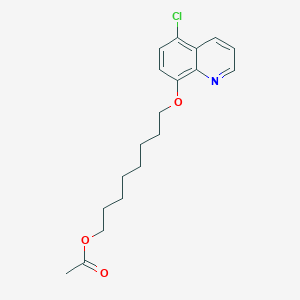
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
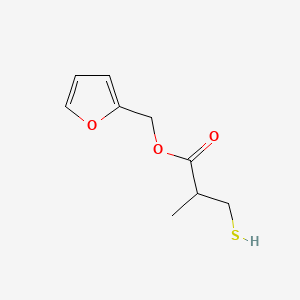

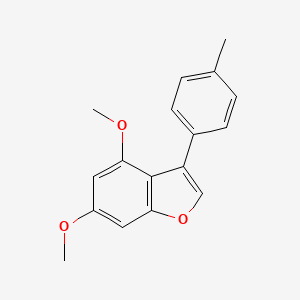
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

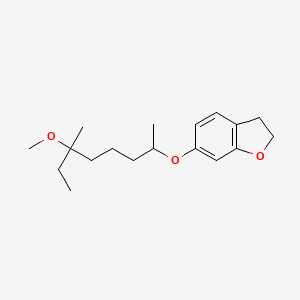
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
